molecular formula C20H21N3O B2889617 5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole CAS No. 1705085-04-6

5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole

Cat. No.: B2889617
CAS No.: 1705085-04-6
M. Wt: 319.408
InChI Key: PWZLETSGKJHVGG-UHFFFAOYSA-N
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Description

5-(3-Phenylazepane-1-carbonyl)-1H-1,3-benzodiazole is a synthetic chemical compound designed for research purposes. Its molecular structure incorporates a benzodiazole heterocycle linked via a carbonyl group to a 3-phenylazepane moiety. The seven-membered azepane ring, a feature present in various bioactive molecules, is of significant interest in medicinal chemistry research due to its potential interaction with biological targets . Similarly, the 1H-1,3-benzodiazole (benzimidazole) scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological properties . This molecular architecture suggests potential as a key intermediate or scaffold in the development of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships, particularly in the design of molecules that target the central nervous system, given that related benzodiazepine and triazepine derivatives are established neuroleptic and psychoactive agents . It is also valuable for chemical biology studies and as a building block in the synthesis of more complex heterocyclic systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3H-benzimidazol-5-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(16-9-10-18-19(12-16)22-14-21-18)23-11-5-4-8-17(13-23)15-6-2-1-3-7-15/h1-3,6-7,9-10,12,14,17H,4-5,8,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZLETSGKJHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The phenylazepane group can be introduced through a series of reactions involving the formation of an azepane ring, followed by the attachment of a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole with analogous benzodiazole derivatives, focusing on substituent effects, bioactivity, and stability.

Table 1: Key Comparisons of Benzoimidazole/Benzodiazole Derivatives

Compound Name Molecular Formula Substituents Bioactivity/Stability Findings Reference(s)
This compound C₂₁H₂₂N₂O 3-Phenylazepane-carbonyl Not reported (inferred: enhanced receptor binding due to bulky substituent)
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole C₁₁H₉N₃OS Methoxy, thiazole Not reported (thiazole may enhance electronic properties)
2-(1H-1,3-Benzodiazol-2-yl) phenol C₁₂H₉N₂O Phenol Significant antimicrobial and antioxidant activity
5-(1H-Benzimidazol-2-yl) benzene-1,2,3-triol C₁₂H₉N₂O₃ Benzene-triol Potent antioxidant and antimicrobial
2-(Difluoromethyl)-1H-1,3-benzodiazole C₈H₆F₂N₂ Difluoromethyl Not reported (inferred: increased lipophilicity)

Structural and Functional Insights

  • Substituent Effects: Phenylazepane-Carbonyl Group: The target compound’s substituent introduces a rigid, lipophilic structure. This may improve binding to hydrophobic pockets in enzymes or receptors compared to smaller substituents (e.g., methoxy or difluoromethyl) . Thiazole vs. Azepane: The thiazole-containing derivative (C₁₁H₉N₃OS) has a heteroaromatic ring that may enhance π-π stacking interactions, whereas the azepane group offers conformational flexibility . Phenol and Triol Groups: Derivatives with hydroxyl groups (e.g., compound 1b and 5b in ) exhibit strong antioxidant activity due to radical scavenging capabilities .
  • Bioactivity: The phenol-substituted benzodiazole (C₁₂H₉N₂O) demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with IC₅₀ values comparable to standard antibiotics . The triol-substituted derivative (C₁₂H₉N₂O₃) showed superior antioxidant activity in DPPH assays (85% scavenging at 50 μM), likely due to multiple hydroxyl groups .
  • Stability :

    • While stability data for the target compound are unavailable, highlights that triazole-linked benzodiazoles (e.g., compounds 1a and 1b) degrade in simulated gastric fluid. The azepane-carbonyl group may improve metabolic stability due to reduced susceptibility to hydrolysis compared to ester or amide linkages .

Pharmacological Potential and Limitations

  • Advantages of the Target Compound :

    • The phenylazepane group may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeting therapies.
    • The carbonyl linker could facilitate hydrogen bonding with biological targets, improving selectivity .
  • Limitations: No direct bioactivity or toxicity data are available in the provided evidence. Synthesis complexity due to the azepane ring may limit scalability compared to simpler derivatives like 2-(difluoromethyl)-1H-1,3-benzodiazole .

Biological Activity

5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing knowledge on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the phenylazepane moiety may influence its pharmacological profile. The molecular formula and weight are essential for understanding its interactions at the molecular level.

Property Value
Molecular FormulaC16H18N2O
Molecular Weight270.33 g/mol
CAS Number[Not Available]

The mechanism by which this compound exerts its biological effects is not fully elucidated in the literature. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A notable case study demonstrated that a related benzodiazole compound inhibited the proliferation of prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Benzodiazoles have also been reported to possess antimicrobial properties. Research has shown that derivatives can inhibit bacterial growth, suggesting potential applications in treating infections. The specific activity of this compound against different microbial strains remains to be investigated but could follow similar trends observed in other benzodiazole analogs.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of benzodiazole derivatives, it was found that compounds with carbonyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain modifications to the benzodiazole structure increased activity against resistant strains.

Q & A

Basic: What are the standard synthetic routes for 5-(3-phenylazepane-1-carbonyl)-1H-1,3-benzodiazole, and how can its purity be validated?

Answer:
The synthesis typically involves cyclocondensation reactions using precursors like substituted benzimidazoles and phenylazepane derivatives. Key steps include:

  • Reaction conditions : Ethanol or methanol as solvents, with hydrochloric acid (0.05%) as a catalyst under microwave irradiation to enhance reaction efficiency and yield .
  • Characterization : Validate purity via:
    • Infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretches).
    • NMR (¹H/¹³C) to verify structural integrity and substituent positions.
    • Elemental analysis to match experimental and theoretical C/H/N/O percentages .

Advanced: How can researchers optimize the yield of this compound using microwave-assisted synthesis?

Answer:
Microwave-assisted synthesis improves reaction kinetics and reduces side products. Optimization strategies include:

  • Solvent selection : Polar solvents (e.g., ethanol) enhance microwave absorption, accelerating reaction rates .
  • Catalyst concentration : Adjusting HCl concentration (e.g., 0.05% vs. 5%) to balance protonation and cyclization efficiency .
  • Reaction time : Shorter durations (10–30 minutes) under controlled power (100–300 W) minimize decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzodiazole aromatic protons vs. phenylazepane substituents) .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH/CH vibrations .
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced: How can molecular docking studies predict binding affinity with target proteins?

Answer:
Protocol :

  • Software : Use AutoDock4 with flexible sidechain parameters for the receptor .
  • Grid setup : Define binding pockets using X-ray crystallography or homology models.
  • Validation : Cross-docking with known ligands (e.g., HIV protease inhibitors) to calibrate scoring functions .
  • Analysis : Compare binding poses (e.g., hydrogen bonding with catalytic residues) and ΔG values .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Storage : Keep in airtight containers away from light and moisture to prevent degradation .

Advanced: How to reconcile discrepancies between docking predictions and experimental binding assays?

Answer:

  • Limitations of docking : Static models ignore solvent effects and protein dynamics.
  • Mitigation :
    • Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories).
    • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Basic: How does the compound’s structural configuration influence biological activity?

Answer:

  • Key features :
    • Benzodiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites.
    • Phenylazepane moiety : Enhances lipophilicity, improving membrane permeability .
    • Carbonyl linker : Stabilizes interactions via hydrogen bonding .

Advanced: What in vivo models evaluate pharmacological effects?

Answer:

  • Forced swimming test (FST) : Assess antidepressant-like activity in rodents (dose: 100 mg/kg orally, pre-treatment 20 minutes pre-test) .
  • Endpoints : Immobility time reduction vs. controls (e.g., saline or riboxin) .
  • Statistical rigor : Use Kolmogorov-Smirnov and Shapiro-Wilk tests to confirm data normality .

Basic: What parameters are critical for scaling up synthesis?

Answer:

  • Solvent volume : Maintain solvent-to-reactant ratios (e.g., 10:1 v/w) to ensure homogeneity.
  • Catalyst recovery : Implement distillation or filtration for HCl reuse.
  • Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .

Advanced: How can SAR studies guide analog design for enhanced efficacy?

Answer:

  • Substituent variation :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on phenyl rings to modulate electronic effects .
    • Heterocyclic replacements : Substitute benzodiazole with triazoles or oxadiazoles to alter binding specificity .
  • Biological testing : Prioritize analogs with >50% inhibition in enzyme assays (e.g., kinase or protease targets) .

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